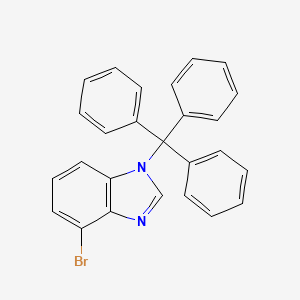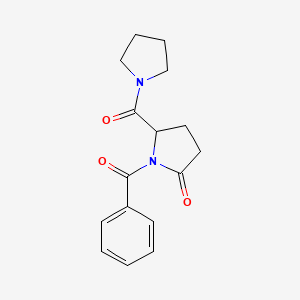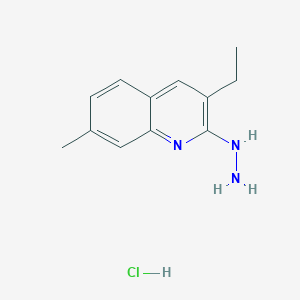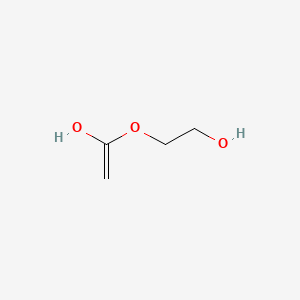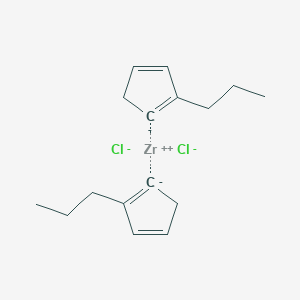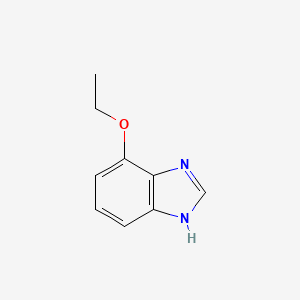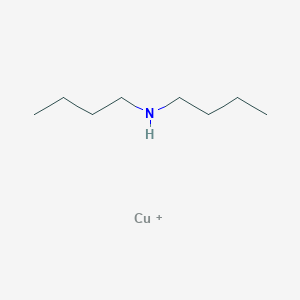
N-butylbutan-1-amine;copper(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butylbutan-1-amine;copper(1+) is a chemical compound that consists of N-butylbutan-1-amine coordinated with a copper(1+) ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butylbutan-1-amine;copper(1+) typically involves the reaction of N-butylbutan-1-amine with a copper(1+) salt. The reaction is carried out under controlled conditions to ensure the proper coordination of the amine with the copper ion. Commonly used copper salts include copper(I) chloride or copper(I) bromide. The reaction is usually performed in an inert atmosphere to prevent oxidation of the copper ion.
Industrial Production Methods
Industrial production of N-butylbutan-1-amine;copper(1+) involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-butylbutan-1-amine;copper(1+) can undergo various chemical reactions, including:
Oxidation: The copper(1+) ion can be oxidized to copper(2+) under certain conditions.
Reduction: The copper(1+) ion can be reduced back to its metallic state.
Substitution: The amine group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(2+) complexes, while substitution reactions may produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
N-butylbutan-1-amine;copper(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization.
Medicine: Research is ongoing into its potential use in developing new drugs, particularly those targeting copper-related pathways.
Industry: It is used in the production of specialty chemicals and materials, including coatings and catalysts.
Wirkmechanismus
The mechanism of action of N-butylbutan-1-amine;copper(1+) involves the coordination of the amine to the copper ion, which can then participate in various chemical reactions. The copper ion can act as a Lewis acid, facilitating reactions by stabilizing intermediates and transition states. The specific molecular targets and pathways depend on the particular application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutylamine: Similar in structure but lacks the copper ion.
Copper(1+) complexes: Various other copper(1+) complexes with different ligands.
Uniqueness
N-butylbutan-1-amine;copper(1+) is unique due to the combination of the amine ligand and the copper(1+) ion, which imparts specific properties and reactivity. This makes it particularly useful in applications where both the amine and copper ion play crucial roles.
Eigenschaften
CAS-Nummer |
77590-48-8 |
|---|---|
Molekularformel |
C8H19CuN+ |
Molekulargewicht |
192.79 g/mol |
IUPAC-Name |
N-butylbutan-1-amine;copper(1+) |
InChI |
InChI=1S/C8H19N.Cu/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;/q;+1 |
InChI-Schlüssel |
ZBAUKSWWFOFEFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCCC.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



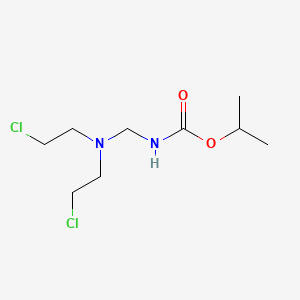
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)

![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)
![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)
